4-chloro-1-methyl-N'-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-CHLORO-1-METHYL-N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-METHYL-N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-CHLORO-1-METHYL-N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features.
5-Chloro-1-methyl-4-nitroimidazole: Shares the nitro and chloro functional groups.
Uniqueness
4-CHLORO-1-METHYL-N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of functional groups and the presence of both pyrazole and nitroimidazole moieties.
Properties
Molecular Formula |
C12H14ClN7O4 |
---|---|
Molecular Weight |
355.74 g/mol |
IUPAC Name |
4-chloro-2-methyl-N'-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H14ClN7O4/c1-7-5-9(20(23)24)17-19(7)4-3-10(21)15-16-12(22)11-8(13)6-14-18(11)2/h5-6H,3-4H2,1-2H3,(H,15,21)(H,16,22) |
InChI Key |
ALIWSEQJFPBCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)C2=C(C=NN2C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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